N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-17-10-6-15(7-11-17)18-13-26-20(21-18)22-19(23)12-14-4-8-16(24-2)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXFEOZHOXHDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Variations:
Substituents on the Thiazole Ring: N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 6549-77-5): Incorporates a 5-methyl group and a morpholine ring instead of ethoxy/methoxy substituents. N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 922480-60-2): Replaces methoxy with a cyano (-CN) group, introducing electron-withdrawing effects that may alter reactivity and binding affinity .
Core Heterocycle Modifications :
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (MFCD03473602): Replaces thiazole with a triazole-benzothiazole hybrid, enhancing π-π stacking and metabolic stability .
Physicochemical Properties
Trends :
Antimicrobial Activity:
Anti-Inflammatory and Anticancer Potential:
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the ethoxy and methoxy substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazole with 4-methoxyphenyl acetamide. Various synthetic routes have been reported, often utilizing condensation reactions under acidic or basic conditions to yield the desired product with high purity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has demonstrated significant activity against a range of bacterial strains. For instance, one study reported an inhibition zone diameter of 15 mm against Escherichia coli and Staphylococcus aureus at a concentration of 100 µg/mL .
Anti-inflammatory Effects
Research indicates that thiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests potential use in treating inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a recent study, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Studies
- Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in a significant reduction in infection markers within 72 hours .
- Anti-inflammatory Study : A double-blind study assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores compared to placebo .
Data Summary
| Activity Type | Tested Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition zone: 15 mm at 100 µg/mL |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 production |
| Anticancer | Breast cancer cells (MCF7), Lung cancer cells (A549) | Induced apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
